Technical Whitepaper: Structural Mechanics, Properties, and Synthesis of 1-sec-Butyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Technical Whitepaper: Structural Mechanics, Properties, and Synthesis of 1-sec-Butyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Executive Summary
1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is an advanced, highly functionalized heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD) and agrochemical development. Its architecture features a unique structural triad: a lipophilic sec-butyl group, a strongly electron-withdrawing nitro group, and a hydrogen-bonding carboxylic acid. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural causality, and field-proven synthetic workflows designed for senior researchers and drug development professionals.
Structural Analytics and Stereochemistry
The core of the molecule is a 1H-pyrazole ring, a five-membered heteroaromatic system characterized by adjacent nitrogen atoms. The 1,3,4-trisubstitution pattern dictates its chemical behavior:
-
N1 Position (sec-butyl group): Introduces a chiral center at the C2 carbon of the butyl chain. Standard synthetic routes yield a racemate. The branched alkyl chain provides steric bulk and enhances the lipophilicity of the otherwise highly polar core.
-
C3 Position (Carboxylic Acid): Serves as the primary handle for downstream functionalization (e.g., amide coupling). It acts as both a hydrogen bond donor and acceptor .
-
C4 Position (Nitro Group): Exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. This deactivates the pyrazole ring toward further electrophilic attack and significantly alters the acidity of the C3-carboxylic acid .
Physicochemical Profiling & Causality
Understanding the physicochemical parameters of this compound is critical for predicting its behavior in biological systems and organic solvents. The data below synthesizes the predicted and observed properties of the molecule.
| Property | Value | Causality / Relevance |
| Molecular Weight | 213.19 g/mol | Falls well within Lipinski's Rule of 5 for fragment-based drug discovery, allowing ample molecular weight budget for downstream functionalization. |
| Topological Polar Surface Area (TPSA) | ~111.1 Ų | The high polarity restricts blood-brain barrier (BBB) permeability, making derivatives built from this core ideal for targeting peripheral receptors without CNS off-target effects. |
| Predicted pKa (Carboxylic Acid) | 1.5 – 2.0 | Pyrazole-3-carboxylic acids typically have a pKa ~2.5. The strongly electron-withdrawing 4-nitro group stabilizes the conjugate carboxylate base, lowering the pKa and ensuring the molecule is fully ionized at physiological pH. |
| LogP (Octanol/Water) | ~1.5 | The lipophilic sec-butyl group counterbalances the highly polar nitro-pyrazole core, ensuring a favorable partition coefficient for aqueous solubility and membrane affinity. |
| Hydrogen Bond Donors | 1 | Provided strictly by the carboxylic acid (-OH). |
| Hydrogen Bond Acceptors | 6 | Provided by the nitro oxygens (2), carboxylate oxygens (2), and pyrazole nitrogens (2). |
Experimental Synthesis Protocols
The synthesis of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid requires a carefully orchestrated three-step sequence to manage regioselectivity and prevent degradation of the electron-deficient core .
Step 1: Electrophilic Aromatic Nitration
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), Fuming HNO₃ (1.5 eq), Concentrated H₂SO₄ (solvent/catalyst).
-
Protocol: Cool H₂SO₄ to 0°C in an ice bath. Add the starting pyrazole portion-wise to maintain temperature. Dropwise add fuming HNO₃. Warm the reaction to room temperature and stir for 4 hours. Quench by pouring the mixture over crushed ice, filter the resulting precipitate, and wash with cold water.
-
Causality: The pyrazole ring is deactivated by the C3-ester group. C4 is the most nucleophilic position available that preserves aromatic resonance, leading to exclusive C4 nitration .
Step 2: N-Alkylation and Regioselective Separation
-
Reagents: Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq), 2-Bromobutane (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF.
-
Protocol: Suspend the nitrated pyrazole and K₂CO₃ in DMF. Add 2-bromobutane and heat to 60°C for 12 hours. Extract with EtOAc, wash extensively with brine to remove DMF, and concentrate.
-
Causality: K₂CO₃ deprotonates the acidic pyrazole NH. The resulting anion attacks 2-bromobutane via an Sₙ2 mechanism. Steric hindrance from the C3-ester favors alkylation at N1, but an N2-alkylated byproduct is inevitably formed. Self-Validation: Isolate the pure N1 regioisomer via silica gel chromatography (Hexanes/EtOAc gradient) before proceeding.
Step 3: Saponification (Ester Hydrolysis)
-
Reagents: Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v).
-
Protocol: Dissolve the ester in the THF/H₂O mixture. Add LiOH and stir at room temperature for 4 hours. Concentrate in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the final product.
-
Causality: LiOH is selected over harsher bases (NaOH/KOH) or acidic hydrolysis to provide mild conditions, preventing decarboxylation of the highly electron-deficient pyrazole-3-carboxylic acid system.
Figure 1: Step-by-step synthetic workflow for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Downstream Reactivity and Scaffold Generation
The strategic placement of the nitro and carboxylic acid groups allows researchers to utilize this molecule as a linchpin for complex scaffold generation.
-
Amide Coupling: The C3-carboxylic acid readily undergoes coupling with primary or secondary amines using standard uronium coupling reagents (e.g., HATU, DIPEA) to generate libraries of receptor antagonists.
-
Nitro Reduction: The C4-nitro group can be cleanly reduced to a primary amine using catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/NH₄Cl). The resulting 4-amino-pyrazole is a privileged pharmacophore in kinase inhibitor design.
-
Bicyclic Cyclization: Post-reduction, the proximity of the C3-amide and C4-amine allows for intramolecular cyclization (often using triethyl orthoformate) to yield pyrazolo[4,3-d]pyrimidines , a highly sought-after bicyclic core in oncology drug development.
Figure 2: Downstream chemical reactivity and advanced scaffold generation pathways.
Analytical Characterization Standards
To ensure scientific integrity and validate the success of the synthesis, the following analytical signatures should be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.50 (br s, 1H, COOH)
-
δ 8.85 (s, 1H, pyrazole C5-H) — Causality: Highly deshielded due to the adjacent C4-nitro group.
-
δ 4.55 (m, 1H, CH of sec-butyl)
-
δ 1.85 (m, 2H, CH₂ of sec-butyl)
-
δ 1.45 (d, J = 6.8 Hz, 3H, CH₃ of sec-butyl)
-
δ 0.75 (t, J = 7.4 Hz, 3H, terminal CH₃)
-
-
LC-MS (ESI): Expected [M+H]⁺ at m/z 214.1; [M-H]⁻ at m/z 212.1.
-
FT-IR (ATR): Strong C=O stretch at ~1700 cm⁻¹; distinct asymmetric NO₂ stretch at ~1530 cm⁻¹ and symmetric NO₂ stretch at ~1350 cm⁻¹.
